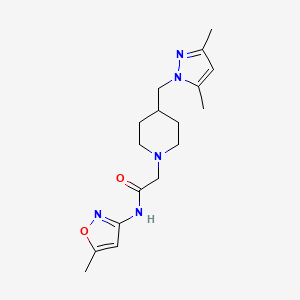

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H25N5O2 and its molecular weight is 331.42. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of action

Compounds containing a pyrazole moiety, like the one , are known to interact with various biological targets. For instance, they can bind to enzymes, receptors, or other proteins, thereby modulating their function .

Mode of action

The interaction between the compound and its target is often mediated by the formation of hydrogen bonds, ionic interactions, or hydrophobic interactions. The specific mode of action would depend on the exact nature of the target and the compound’s structure .

Biochemical pathways

The compound’s interaction with its target can affect various biochemical pathways. For example, if the target is an enzyme involved in a particular metabolic pathway, the compound’s binding might inhibit or enhance the enzyme’s activity, thereby affecting the entire pathway .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would depend on its chemical structure and the route of administration. For instance, compounds with certain functional groups might be more readily absorbed in the gut, metabolized by the liver, or excreted by the kidneys .

Result of action

The molecular and cellular effects of the compound’s action would depend on the nature of its target and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds might be more stable and effective at physiological pH and temperature .

生物活性

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound combines a piperidine moiety with a pyrazole and isoxazole, positioning it as a candidate for various pharmacological applications. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C21H28N4O, and it features distinct functional groups that contribute to its biological activity. The presence of the pyrazole ring is particularly notable due to its known pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:

A study investigated derivatives of 3,5-dimethylpyrazole in glioma cell lines, reporting an IC50 value of 5.13 µM for one derivative, indicating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism was attributed to apoptosis induction and cell cycle arrest.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2-(4-(3,5-Dimethylpyrazol-1-yl)methyl)piperidine | 5.13 | C6 |

| 5-Fluorouracil | 8.34 | C6 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. Compounds similar to the target structure have been synthesized and tested for their ability to inhibit pro-inflammatory cytokines.

Research Findings:

In a series of experiments, certain pyrazole compounds demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, comparable to established anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole-containing compounds has also been explored. Studies indicate that modifications in the piperidine structure enhance antibacterial properties against pathogens such as E. coli and S. aureus.

Case Study:

A synthesized derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

| Pathogen | MIC (µg/mL) | Compound Tested |

|---|---|---|

| E. coli | <10 | Pyrazole Derivative |

| S. aureus | <10 | Pyrazole Derivative |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

- Cell Cycle Modulation : Compounds induce apoptosis by affecting the cell cycle phases, particularly G0/G1 arrest.

- Cytokine Inhibition : The ability to downregulate pro-inflammatory cytokines contributes to both anti-inflammatory and anticancer effects.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing pyrazole and isoxazole derivatives. Research indicates that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study published in the ACS Omega, derivatives similar to 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide were evaluated against several cancer cell lines. The results demonstrated significant growth inhibition percentages, suggesting that modifications to the pyrazole structure enhance anticancer activity .

Antimicrobial Properties

The compound's structural components also suggest potential antimicrobial activity. Pyrazole derivatives have been extensively studied for their efficacy against various bacterial strains.

Case Study: Antimicrobial Evaluation

A recent study focused on the synthesis and biological evaluation of new pyrazole derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited effective inhibition zones, indicating their potential as antimicrobial agents .

Neuropharmacological Applications

The piperidine component has implications in neuropharmacology, particularly in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on serotonin and dopamine receptors.

Insights from Research

Research suggests that derivatives like this compound may possess anxiolytic or antidepressant properties due to their interaction with neurochemical pathways involved in mood regulation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Example

A documented synthesis pathway includes the reaction of 3,5-dimethylpyrazole with piperidine derivatives followed by acylation with isoxazole-containing acetic acid derivatives. This method has been optimized to yield high purity products suitable for biological testing .

Computational Studies

Computational docking studies have been utilized to predict the binding affinity of this compound to various biological targets. Such studies provide insights into its mechanism of action and help guide further modifications for enhanced activity.

Findings from Docking Studies

Computational analyses indicate that this compound exhibits favorable interactions with target proteins involved in cancer progression and microbial resistance mechanisms .

特性

IUPAC Name |

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c1-12-8-13(2)22(19-12)10-15-4-6-21(7-5-15)11-17(23)18-16-9-14(3)24-20-16/h8-9,15H,4-7,10-11H2,1-3H3,(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRGMKQVMBLRIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)CC(=O)NC3=NOC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。